7-[3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Description
This compound is a structurally complex quinazolinone derivative characterized by a fused [1,3]dioxolo[4,5-g]quinazolin-8-one core. Key structural features include:
- 4-(4-chlorophenyl)piperazine moiety: A pharmacologically significant group linked via a 3-oxopropyl chain, suggesting interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
- Molecular formula: C23H23ClN4O4S (molecular weight: 486.98 g/mol) .
Current availability is noted as 6 mg in research settings , highlighting its investigational status.
Properties
Molecular Formula |
C22H21ClN4O4S |
|---|---|
Molecular Weight |
472.9 g/mol |
IUPAC Name |
7-[3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C22H21ClN4O4S/c23-14-1-3-15(4-2-14)25-7-9-26(10-8-25)20(28)5-6-27-21(29)16-11-18-19(31-13-30-18)12-17(16)24-22(27)32/h1-4,11-12H,5-10,13H2,(H,24,32) |
InChI Key |
KCIXYBDBEIBRFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, the use of continuous flow reactors could be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
7-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one: can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway is followed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinazolinone derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated version of the original compound.
Scientific Research Applications
7-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one: has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-{3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Pharmacological and Functional Insights
- Piperazine Derivatives : The 4-(4-chlorophenyl)piperazine group in the target compound is shared with antipsychotic agents (e.g., aripiprazole analogs), suggesting possible CNS activity. However, unlike spirocyclic derivatives , the ketone linker in the target compound may alter receptor binding kinetics .
- Quinazolinone Core: Thiazole-fused analogs exhibit nanomolar kinase inhibition, implying the target compound’s sulfanylidene group could enhance interactions with ATP-binding pockets.
Physicochemical and QSAR Considerations
- Van der Waals Descriptors : The bulky 4-chlorophenylpiperazine moiety increases steric volume (~250 ų) compared to smaller substituents in kinase inhibitors , possibly reducing cell permeability.
- LogP Predictions : Estimated LogP ~3.5 (similar to spirocyclic analogs ), indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
